MetAP2 Enzymatic Inhibition: Class-Level SAR Inference from Mono-Brominated Analog
The closest published analog, 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid (CAS 312742-11-3; lacking the 7-bromo on the BTDZ ring), exhibits an IC₅₀ of 3.9 µM against human methionine aminopeptidase-2 (MetAP2) in a coupled enzyme chromogenic assay at pH 7.4, 22 °C [1]. The target compound (CAS 132028-60-5) bears an additional electron-withdrawing 7-bromo substituent on the BTDZ core. In the anthranilic sulfonamide MetAP2 inhibitor series, analogous electron-withdrawing modifications on the aryl sulfonamide portion altered IC₅₀ values by up to 10-fold [2]. Direct IC₅₀ data for the target compound against MetAP2 are not publicly available; the 3.9 µM value serves as a class-level baseline from which the 7-bromo effect must be experimentally determined.
| Evidence Dimension | MetAP2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in public literature |
| Comparator Or Baseline | Mono-bromo analog (CAS 312742-11-3): IC₅₀ = 3.9 × 10³ nM (3.9 µM) |
| Quantified Difference | Direction unknown; additional 7-Br substitution may increase or decrease potency based on SAR precedent (up to 10-fold shift possible) [2] |
| Conditions | Coupled enzyme chromogenic assay; MetAP2 loaded with Mn²⁺; pH 7.4; 22 °C [1] |
Why This Matters
Users requiring MetAP2 inhibitory activity must verify potency of the dibrominated compound independently; the mono-bromo analog provides the only available quantitative benchmark for assay calibration.
- [1] BindingDB Entry BDBM17596. 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid – MetAP2 IC50 Data. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=17596. View Source
- [2] Kawai M, et al. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. Bioorg Med Chem Lett. 2006;16(13):3574-7. DOI: 10.1016/j.bmcl.2006.03.085. View Source
